molecular formula C7H11NO B052421 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one CAS No. 122737-56-8

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one

Cat. No. B052421
M. Wt: 125.17 g/mol
InChI Key: MNOYWKBSLKWAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, also known as 3,4-didehydro-2-deoxy-N-methylmorphinan, is a synthetic chemical compound that belongs to the class of opioids. This compound has been studied extensively due to its potential therapeutic applications in pain management and addiction treatment. In 2.1]heptan-3-one.

Mechanism Of Action

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one acts on the central nervous system by binding to opioid receptors. Specifically, it binds to mu-opioid receptors, which are involved in pain perception and reward pathways. By binding to these receptors, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one can produce analgesia and reduce the craving for opioids.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one are similar to those of other opioids. This compound can produce analgesia, sedation, and respiratory depression. Additionally, it can produce feelings of euphoria and can be addictive if used inappropriately.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one in lab experiments is its potency and selectivity for mu-opioid receptors. This makes it a useful tool for studying the role of these receptors in pain perception and addiction. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one. One direction is the development of new pain medications based on this compound. By optimizing the synthesis and purification methods, it may be possible to create a more potent and selective analgesic. Another direction is the development of new addiction treatments based on this compound. By studying the mechanism of action and biochemical effects of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one, it may be possible to create new medications that can reduce opioid cravings without producing addictive effects. Additionally, further studies are needed to determine the long-term effects of using this compound in pain management and addiction treatment.

Synthesis Methods

The synthesis of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one involves the reaction of 5-Methyl-1-azabicyclo[2.2.1]heptan-3-oneo-2-deoxy-N-methylmorphinan with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various methods such as chromatography or recrystallization. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.

Scientific Research Applications

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been studied extensively for its potential therapeutic applications in pain management and addiction treatment. This compound has been shown to have strong analgesic properties, which makes it a promising candidate for the development of new pain medications. Additionally, 5-Methyl-1-azabicyclo[2.2.1]heptan-3-one has been shown to have potential in the treatment of opioid addiction, as it can bind to the same receptors as opioids but without producing the same addictive effects.

properties

CAS RN

122737-56-8

Product Name

5-Methyl-1-azabicyclo[2.2.1]heptan-3-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

5-methyl-1-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C7H11NO/c1-5-2-8-3-6(5)7(9)4-8/h5-6H,2-4H2,1H3

InChI Key

MNOYWKBSLKWAMT-UHFFFAOYSA-N

SMILES

CC1CN2CC1C(=O)C2

Canonical SMILES

CC1CN2CC1C(=O)C2

Origin of Product

United States

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